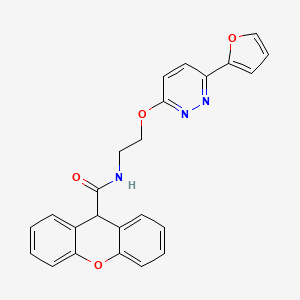

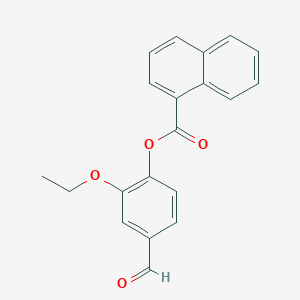

2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

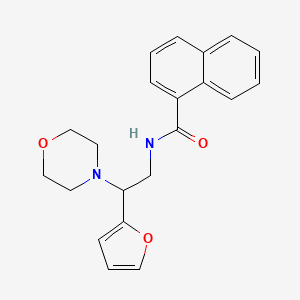

“2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate” is a chemical compound with a molecular weight of 320.34 and a molecular formula of C20 H16 O4 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of “2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate” can be represented by the SMILES notation: CCOc1cc(C=O)ccc1OC(c1cccc2ccccc12)=O .Physical And Chemical Properties Analysis

Naphthalene derivatives exhibit unique photo physical and chemical properties . They are widely used in the synthesis of herbicides, phytohormones, dyes, photographic materials, and polymers .Applications De Recherche Scientifique

Anaerobic Naphthalene Degradation

One application involves the anaerobic degradation of naphthalene, a process relevant for environmental bioremediation. A study by Meckenstock et al. (2000) on a sulfate-reducing enrichment culture showed the ability to degrade naphthalene via a pathway that includes carboxylation as an initial step, followed by a stepwise reduction of the aromatic ring system before ring cleavage, highlighting the potential microbial pathways for naphthalene degradation in anoxic environments (Meckenstock et al., 2000).

Chirality Sensing

Another application is in chirality sensing, where Bentley and Wolf (2014) developed stereodynamic probes based on naphthalene scaffolds for the rapid binding and chirality sensing of amines, amino alcohols, or amino acids. This work demonstrates the use of naphthalene derivatives in stereochemical analysis, which is crucial for pharmaceuticals and materials science (Bentley & Wolf, 2014).

Interaction with Biological Molecules

In the context of biochemical interactions, Ghosh et al. (2016) investigated the interaction of naphthalene derivatives with Bovine Serum Albumin (BSA), providing insights into how these compounds interact with proteins. This is essential for understanding drug-protein interactions and the development of new pharmaceutical compounds (Ghosh, Rathi, & Arora, 2016).

Orientations Futures

Naphthalene and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . They have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the future directions for “2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate” could involve further exploration of its potential uses in various industries and research fields.

Propriétés

IUPAC Name |

(2-ethoxy-4-formylphenyl) naphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O4/c1-2-23-19-12-14(13-21)10-11-18(19)24-20(22)17-9-5-7-15-6-3-4-8-16(15)17/h3-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOBYTMWSRWZBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-4-formylphenyl naphthalene-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Difluoromethoxy)phenyl]-imidazolidin-2-one](/img/structure/B2930125.png)

![5'-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2930131.png)

![2-(1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2930132.png)

![2-(4-Butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2930133.png)

![6-(3-Chlorophenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930135.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl thiophene-2-carboxylate](/img/structure/B2930138.png)